(2S,3R,4S,5S,6S)-5-Amino-2-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]sulfanyl-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4-diol
(2S,3R,4S,5S,6S)-5-Amino-2-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]sulfanyl-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4-diol
Brand Name:
Vulcanchem
CAS No.:
24508-11-0
VCID:
VC0106297
InChI:
InChI=1S/C25H45NO19S/c1-39-22-17(37)14(34)21(9(5-30)42-22)46-25-18(38)13(33)20(8(4-29)43-25)45-24-16(36)12(32)19(7(3-28)41-24)44-23-15(35)11(31)10(26)6(2-27)40-23/h6-25,27-38H,2-5,26H2,1H3/t6-,7-,8-,9-,10-,11+,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+,24+,25+/m1/s1
SMILES:
COC1C(C(C(C(O1)CO)SC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)N)O)O)O)O)O)O)O)O
Molecular Formula:
C25H45NO19S
Molecular Weight:
695.7 g/mol
(2S,3R,4S,5S,6S)-5-Amino-2-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]sulfanyl-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4-diol
CAS No.: 24508-11-0
Reference Standards
VCID: VC0106297
Molecular Formula: C25H45NO19S
Molecular Weight: 695.7 g/mol
CAS No. | 24508-11-0 |
---|---|
Product Name | (2S,3R,4S,5S,6S)-5-Amino-2-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]sulfanyl-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4-diol |
Molecular Formula | C25H45NO19S |
Molecular Weight | 695.7 g/mol |
IUPAC Name | (2S,3R,4S,5S,6S)-5-amino-2-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]sulfanyl-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4-diol |
Standard InChI | InChI=1S/C25H45NO19S/c1-39-22-17(37)14(34)21(9(5-30)42-22)46-25-18(38)13(33)20(8(4-29)43-25)45-24-16(36)12(32)19(7(3-28)41-24)44-23-15(35)11(31)10(26)6(2-27)40-23/h6-25,27-38H,2-5,26H2,1H3/t6-,7-,8-,9-,10-,11+,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+,24+,25+/m1/s1 |
Standard InChIKey | ZNWQDVDSQFQNRV-HJPISQEMSA-N |
Isomeric SMILES | CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)N)O)O)O)O)O)O)O)O |
SMILES | COC1C(C(C(C(O1)CO)SC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)N)O)O)O)O)O)O)O)O |
Canonical SMILES | COC1C(C(C(C(O1)CO)SC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)N)O)O)O)O)O)O)O)O |
Synonyms | (2R,3R)-(±)-2-[2-(3,4-Dihydro-6-methoxy-1(2H)-naphthylidene)ethyl]-2-ethyl-3-hydroxycyclopentanone |
PubChem Compound | 5288480 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume